molecular formula C9H11N3O3 B119474 Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- CAS No. 81677-61-4

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-

Cat. No. B119474
CAS RN: 81677-61-4
M. Wt: 209.2 g/mol
InChI Key: GZVVTACFGLQAFF-QMMMGPOBSA-N
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Description

“Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is a chemical compound with the molecular formula C9H11N3O3 . It is used in scientific research and has diverse applications, including drug development, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is represented by the molecular formula C9H11N3O3 . For a detailed view of its molecular structure, you may refer to resources like PubChem .


Chemical Reactions Analysis

Specific information about the chemical reactions involving “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is not available from the search results. This compound is primarily used in scientific research, and its reactivity may depend on the specific experimental conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” can be found in databases like PubChem . For more detailed information, you may need to refer to material safety data sheets or other specialized chemical databases .

Scientific Research Applications

Asymmetric Synthesis and Characterization

Asymmetric Synthesis of β-Nitro Ketones Alpha-amino nitriles, derived from aldehydes, are metalated and used in asymmetric Michael additions to nitroalkenes, yielding Michael adducts with good yields and excellent diastereoselectivities. These adducts, after purification, are cleaved under acidic conditions to give β-nitro ketones with high enantiomeric excesses, a process determined by X-ray structure analysis (Enders et al., 2008).

Characterization of Crystalline Forms Two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) were prepared and characterized. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy were used to differentiate the polymorphs. Distinct patterns and thermal behaviors were observed, highlighting the importance of detailed characterization in understanding different crystalline forms of similar compounds (Yanagi et al., 2000).

Diastereoselectivity and Synthesis of Amino Acid Derivatives

High Diastereoselectivity in Synthesis Chiral aldehydes are used to prepare optically active syn-alpha-amidoalkylphenyl sulfones. These react with sodium methanenitronate under basic conditions, resulting in nitro adducts with high anti diastereoselectivity. A Nef reaction followed by methylation produces optically active beta-hydroxy-alpha-amino acid and alpha, beta-diamino acid esters, crucial for synthesizing biologically active compounds (Foresti et al., 2003).

Antibacterial Properties and Synthesis

Synthesis and Antibacterial Properties Research focused on preparing new 8-nitrofluoroquinolone models and investigating their antibacterial properties. The synthesis involved large-scale preparation of a synthon, followed by introduction of substituted primary amine appendages. The resulting compounds exhibited notable antibacterial activity against gram-positive and/or gram-negative strains, with particular derivatives showing promising activity (Al-Hiari et al., 2007).

Safety And Hazards

The safety and hazards associated with “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” are not explicitly mentioned in the search results. For safety information, it is recommended to refer to the material safety data sheet provided by the supplier or manufacturer .

properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVTACFGLQAFF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282709
Record name (αS)-α-Amino-4-nitrobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-

CAS RN

81677-61-4
Record name (αS)-α-Amino-4-nitrobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81677-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-4-nitrobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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